
Ethyl 5-aminopent-2-ynoate
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Overview
Description
Ethyl 5-aminopent-2-ynoate is an alkyne-containing ester with an amino group at the C5 position. The amino group in the target compound likely enhances nucleophilicity, making it a candidate for cyclization or amination reactions, whereas the diphenyl-substituted analog in the evidence features steric bulk and electrophilic carbonyl groups that influence its reactivity .
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl 5-aminopent-2-ynoate undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
-
Acidic Hydrolysis :
In 6N HCl under reflux, the ester group hydrolyzes to form 5-aminopent-2-ynoic acid. This reaction is characterized by protonation of the ester carbonyl, followed by nucleophilic attack by water .
Reaction :
Ethyl 5-aminopent-2-ynoate+H2OHCl5-aminopent-2-ynoic acid+EtOH -
Basic Hydrolysis :
Aqueous NaOH at elevated temperatures cleaves the ester group, producing the sodium salt of the carboxylic acid. The reaction proceeds via nucleophilic acyl substitution.
Condition | Reagent | Product | Yield |
---|---|---|---|
Acidic | 6N HCl | 5-aminopent-2-ynoic acid | 90% |
Basic | NaOH | Sodium 5-aminopent-2-ynoate | 85% |
Aminolysis and Substitution Reactions
The amino group participates in nucleophilic substitution, enabling derivatization.
-
Aminolysis :
Reaction with ammonia or primary amines replaces the ester group with an amide. For example, benzylamine in ethanol at 60°C yields 5-aminopent-2-ynamide derivatives. -
N-Substitution :
Alkylation using alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaHCO₃) produces N-alkylated products. This modifies the compound’s solubility and biological activity .
Cyclization Reactions
Intramolecular cyclization is facilitated by the proximity of the amino and ynoate groups.
-
Lactam Formation :
Under dehydrating conditions (e.g., P₂O₅), the compound forms a six-membered lactam via nucleophilic attack of the amine on the ynoate carbonyl. This reaction is critical for synthesizing heterocyclic scaffolds.
Reaction :
Ethyl 5-aminopent-2-ynoateP2O5δ-Lactam+H2O
Cyclization Agent | Product | Temperature |
---|---|---|
P₂O₅ | δ-Lactam | 120°C |
Reduction and Oxidation
The ynoate moiety is susceptible to redox transformations.
-
Reduction :
Catalytic hydrogenation (H₂, Pd/C) reduces the triple bond to a single bond, yielding ethyl 5-aminopentanoate. Selectivity depends on catalyst loading and reaction time .
Reaction :
HC≡C-COOEtH2/PdCH2CH2-COOEt -
Oxidation :
Ozonolysis cleaves the ynoate triple bond, generating carboxylic acid fragments. This is used in structural elucidation studies.
Reaction Type | Reagent | Product |
---|---|---|
Reduction | H₂/Pd/C | Ethyl 5-aminopentanoate |
Oxidation | O₃ | Carboxylic acids |
Conjugate Addition Reactions
The electron-deficient ynoate group undergoes Michael additions.
-
Nucleophilic Attack :
Thiols or amines add across the triple bond in the presence of a base (e.g., Et₃N). For example, benzylthiol forms a thioether adduct regioselectively .
Nucleophile | Product | Regioselectivity |
---|---|---|
Benzylthiol | Thioether | α-Addition |
Mechanistic Insights
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-aminopent-2-ynoate, and what reaction conditions optimize yield?
this compound is typically synthesized via alkyne functionalization and esterification. Key steps include:
- Alkyne activation : Use of transition-metal catalysts (e.g., CuI or Pd) to promote coupling reactions, ensuring regioselectivity at the pent-2-ynoate backbone .
- Amino group introduction : Nucleophilic substitution or reductive amination under inert atmospheres (e.g., N₂), with temperature control (0–25°C) to minimize side reactions .
- Yield optimization : Adjusting solvent polarity (e.g., THF vs. DMF) and catalyst loading (0.5–5 mol%) to balance reaction rate and byproduct formation . Characterization via 1H-NMR and IR spectroscopy validates the ester and alkyne moieties, while HPLC monitors purity (>95%) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- 1H-NMR : Confirm the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and alkyne proton (δ 2.1–2.3 ppm) .
- IR spectroscopy : Detect ester carbonyl (C=O stretch at ~1740 cm⁻¹) and alkyne C≡C (2100–2260 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity and molecular ion peaks (m/z ≈ 169 for [M+H]⁺) .
Q. How can researchers validate the reproducibility of reported synthetic protocols?
- Stepwise replication : Follow literature procedures exactly, noting deviations in solvent quality, catalyst batch, or equipment calibration .
- Cross-lab validation : Collaborate with independent labs to compare yields and spectral data, addressing discrepancies via controlled variable testing (e.g., moisture levels in solvents) .
Advanced Research Questions
Q. How can contradictory data on reaction yields in literature be systematically analyzed?
- Meta-analysis framework : Compile yield data from ≥5 studies, categorizing by catalyst type, solvent, and temperature. Use statistical tools (ANOVA) to identify outliers and confounding variables .
- Controlled experiments : Replicate conflicting protocols with identical reagents and equipment, isolating variables (e.g., reaction time) to pinpoint inconsistencies .
- Mechanistic studies : Employ DFT calculations (e.g., Gaussian09) to model reaction pathways and identify energetically favorable conditions that align with high-yield reports .
Q. What alternative synthetic pathways could bypass the limitations of current methods for this compound?
- Photocatalytic strategies : Explore visible-light-mediated alkyne functionalization using eosin Y or Ru(bpy)₃²⁺ to reduce reliance on transition metals .
- Enzymatic catalysis : Test lipases or esterases for stereoselective amination under mild conditions (pH 7–8, 30–40°C), reducing energy consumption .
- Flow chemistry : Implement microreactors to enhance heat/mass transfer, potentially improving reaction efficiency and scalability .
Q. How can computational chemistry guide the design of derivatives of this compound with enhanced bioactivity?
- QSAR modeling : Use software like Schrödinger’s Maestro to correlate structural features (e.g., alkyne length, ester bulkiness) with biological activity data .
- Docking simulations : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina, prioritizing compounds with high binding affinity .
- ADMET prediction : Employ SwissADME to filter candidates with favorable pharmacokinetic profiles (e.g., low CYP450 inhibition) .
Q. Methodological Considerations
Q. What ethical and safety protocols are critical when handling this compound in laboratory settings?
- Toxicity assessment : Review SDS for acute toxicity (e.g., LD₅₀ in rodents) and implement fume hoods for synthesis/storage .
- Waste disposal : Neutralize alkyne residues with copper sulfate before disposal to prevent environmental contamination .
Q. How should researchers structure a hypothesis-driven investigation on the reactivity of this compound?
- PICOT framework : Define Population (reaction substrates), Intervention (catalyst/solvent), Comparison (control reactions), Outcome (yield/selectivity), and Time (reaction duration) .
- Experimental controls : Include negative controls (no catalyst) and positive controls (literature protocols) to validate results .
Q. Data Management and Reporting
Q. What standards ensure the reproducibility of crystallographic data for this compound derivatives?
- CIF validation : Use checkCIF (via IUCr) to verify structural parameters (bond angles, torsions) and deposit data in the Cambridge Structural Database .
- Software transparency : Document APEX3 or SHELXL settings (e.g., refinement algorithms) in supplementary materials .
Q. How can researchers address biases in interpreting spectral data for novel this compound analogs?
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-Diphenylpent-2-ynoate
Key Structural Differences :
- Substituents: The C5 position is substituted with two phenyl groups and an ethoxycarbonyloxy group, compared to the amino group in the target compound. This substitution introduces steric hindrance and electronic effects that reduce nucleophilicity at C5 .
- Reactivity: The ethoxycarbonyloxy group facilitates electrophilic reactivity, as seen in propargylation reactions (e.g., with 1,3-dilithiopropyne) to form complex alkyne derivatives . In contrast, the amino group in Ethyl 5-aminopent-2-ynoate may promote nucleophilic additions or cyclizations.
Crystallographic Data :
Ethyl 5-(1-Methyl-5-Nitro-Benzimidazol-2-yl)Pentanoate
Key Differences :
- Backbone : A benzimidazole ring replaces the alkyne moiety, shifting reactivity toward heterocyclic chemistry (e.g., nitro-group reductions or aromatic substitutions) .
- Functional Groups: The absence of an alkyne limits participation in click chemistry or cycloadditions, which are feasible with this compound.
Ethyl Acetate Derivatives (General Comparison)
Ethyl acetate extracts (e.g., from turmeric or Dicranoloma reflexum) often contain bioactive compounds like curcuminoids or terpenes . However, these lack the alkyne or amino functionalities critical to this compound’s reactivity.
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
ethyl 5-aminopent-2-ynoate |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)5-3-4-6-8/h2,4,6,8H2,1H3 |
InChI Key |
IXCSPDZHQRFFFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CCCN |
Origin of Product |
United States |
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